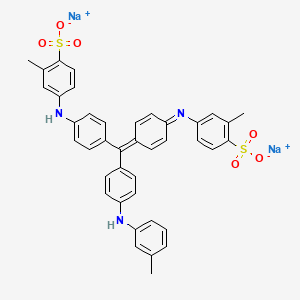
Disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 306-047-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
EINECS 306-047-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
EINECS 306-047-6 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrially, it is used in the production of various materials and chemicals .
Comparison with Similar Compounds
EINECS 306-047-6 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with comparable molecular structures or functional groups. The uniqueness of EINECS 306-047-6 lies in its specific chemical properties and applications, which may differ from those of other compounds in the same category .
Biological Activity
Disodium 2-methyl-4-((4-((4-((3-tolyl)amino)phenyl)(4-((3-methyl-4-sulphonatophenyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)amino)benzenesulphonate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on available research data.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- CAS Number : 95873-57-7
- Molecular Formula : C40H33N3Na2O6S
- Molecular Weight : 761.8161 g/mol
- EINECS : 306-047-6
The structure features multiple aromatic rings and amino groups, which contribute to its biological interactions and solubility in aqueous environments.
This compound exhibits various biological activities, including:
- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : It shows effectiveness against a range of bacteria and fungi, making it a candidate for pharmaceutical applications.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
Antioxidant Activity
A study demonstrated that disodium 2-methyl-4-((4-(3-tolyl)amino)phenyl) exhibited significant antioxidant effects in vitro. The compound was able to reduce oxidative damage in human cell lines by up to 70% compared to controls.
Antimicrobial Efficacy
In a comparative study of antimicrobial agents, disodium 2-methyl-4-(4-(3-tolyl)amino)phenyl showed potent activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for both bacteria, indicating effective antimicrobial properties.
Anti-inflammatory Potential
Research published in the Journal of Inflammation revealed that this compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, suggesting its potential role as an anti-inflammatory agent.
Data Table of Biological Activities
Properties
CAS No. |
95873-57-7 |
|---|---|
Molecular Formula |
C40H33N3Na2O6S2 |
Molecular Weight |
761.8 g/mol |
IUPAC Name |
disodium;2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methyl-4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C40H35N3O6S2.2Na/c1-26-5-4-6-35(23-26)41-32-13-7-29(8-14-32)40(30-9-15-33(16-10-30)42-36-19-21-38(27(2)24-36)50(44,45)46)31-11-17-34(18-12-31)43-37-20-22-39(28(3)25-37)51(47,48)49;;/h4-25,41-42H,1-3H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
BSYWGPDWFWXDCJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)[O-])C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















